molecular formula C14H10N4O3 B2738273 (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 610277-91-3

(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime

Cat. No.: B2738273
CAS No.: 610277-91-3
M. Wt: 282.259
InChI Key: SKDQZRAGNFYSNL-OQLLNIDSSA-N
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Description

(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is a synthetic organic compound characterized by its imidazo[1,5-a]pyridine core, which is substituted with a 4-nitrophenyl group and an oxime functional group at the carbaldehyde position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime typically involves a multi-step process:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of the 4-Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the imidazo[1,5-a]pyridine core.

    Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions and other biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the nitrophenyl and oxime groups can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π stacking interactions, while the oxime group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: Lacks the oxime group, which can affect its reactivity and biological activity.

    (E)-3-(4-aminophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime: Contains an amino group instead of a nitro group, which can significantly alter its chemical properties and biological interactions.

    (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde hydrazone: Similar structure but with a hydrazone group instead of an oxime, affecting its stability and reactivity.

Uniqueness

(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is unique due to the presence of both the nitrophenyl and oxime groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(NE)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQZRAGNFYSNL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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